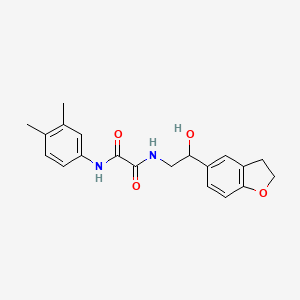![molecular formula C23H24ClN5O2 B2761385 {6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1326930-03-3](/img/structure/B2761385.png)
{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions involvingThis compound are not well-documented .
Wissenschaftliche Forschungsanwendungen
Thermochemistry and Coordination Chemistry
Research on the thermochemistry of adducts involving heterocyclic bases such as morpholine, piperazine, and quinoline elucidates the enthalpic interactions and bonding characteristics in these complexes. Studies have characterized these adducts through elemental analysis, melting points, thermal studies, and IR spectroscopy, determining parameters like standard enthalpies of formation, decomposition, and the mean standard enthalpies of metal-nitrogen bonds, which are crucial for understanding their stability and reactivity in various chemical environments (Dunstan, 2003).
Synthesis and Structural Exploration
A novel bioactive heterocycle featuring morpholine and piperidine rings has been synthesized, with its structure characterized through various spectroscopic methods and X-ray diffraction. This compound has shown antiproliferative activity, indicating potential medicinal applications. The detailed structural analysis, including Hirshfeld surface analysis, has provided insight into intermolecular interactions critical for the molecule's stability and activity (Prasad et al., 2018).
Anti-corrosion Studies
8-Hydroxyquinoline derivatives have been investigated for their anti-corrosion capabilities for mild steel in an acidic medium. This research combines gravimetric, electrochemical techniques, and computational studies (DFT and molecular dynamics simulations) to assess the efficiency of these compounds as corrosion inhibitors. Such studies are pivotal for developing new materials with enhanced durability and resistance to environmental degradation (Douche et al., 2020).
Antiprotozoal Agents
Efforts in medicinal chemistry have led to the synthesis of new derivatives aimed at combating protozoal infections. Compounds featuring the quinolone core have been evaluated for their activity against Entamoeba histolytica and Plasmodium falciparum, showcasing the potential of these molecules as antiprotozoal agents. Such research contributes significantly to the discovery of new treatments for diseases like malaria and amoebiasis, addressing global health challenges (Ansari et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Additionally, it has shown significant activity on the kinase p70S6Kβ , which features an equivalent cysteine .
Mode of Action
For instance, it has shown inhibitory activity against the kinase p70S6Kβ .
Biochemical Pathways
Given its anti-tubercular activity, it may be inferred that it affects the pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
The compound has demonstrated significant activity against Mycobacterium tuberculosis H37Ra, indicating its potential as an anti-tubercular agent . Furthermore, it has shown inhibitory activity against the kinase p70S6Kβ .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium.
Cellular Effects
In terms of cellular effects, similar compounds have been evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells and the results indicate that the compounds are non-toxic to human cells . This suggests that 6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone may have a similar profile.
Molecular Mechanism
The molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Eigenschaften
IUPAC Name |
[6-chloro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c24-17-4-5-20-18(15-17)22(19(16-26-20)23(30)29-11-13-31-14-12-29)28-9-7-27(8-10-28)21-3-1-2-6-25-21/h1-6,15-16H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEUBJVEOFJTJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

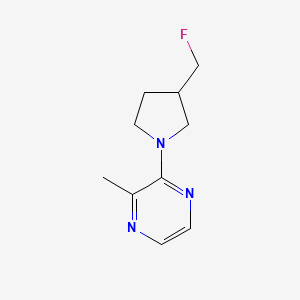


![Methyl (E)-4-oxo-4-[[2-[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methylamino]but-2-enoate](/img/structure/B2761307.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate](/img/structure/B2761308.png)

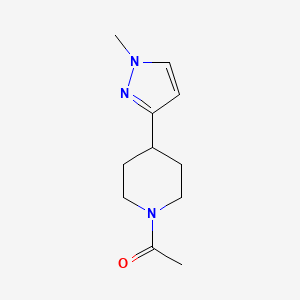

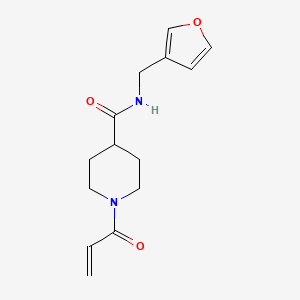

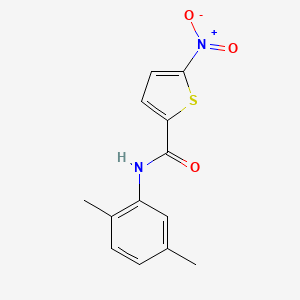
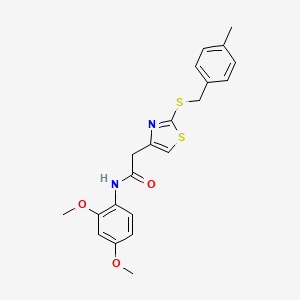
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2761324.png)
